molecular formula C12H10O4 B13152577 Methyl 2-acetylbenzofuran-5-carboxylate

Methyl 2-acetylbenzofuran-5-carboxylate

Cat. No.: B13152577
M. Wt: 218.20 g/mol
InChI Key: SRPYVGHZFOSLGB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-acetylbenzofuran-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the treatment of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine, followed by reduction of the nitro group .

Industrial Production Methods: Industrial production methods for benzofuran derivatives often involve large-scale cyclization reactions using copper-mediated and palladium-catalyzed coupling reactions. These methods are designed to maximize yield and purity while minimizing side reactions .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-acetylbenzofuran-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Methyl 2-acetylbenzofuran-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-acetylbenzofuran-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. Its anti-tumor activity could be related to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

    Benzofuran: The parent compound with a simpler structure.

    2-acetylbenzofuran: Lacks the carboxylate group.

    5-carboxybenzofuran: Lacks the acetyl group.

Uniqueness: Methyl 2-acetylbenzofuran-5-carboxylate is unique due to the presence of both acetyl and carboxylate groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .

Properties

Molecular Formula

C12H10O4

Molecular Weight

218.20 g/mol

IUPAC Name

methyl 2-acetyl-1-benzofuran-5-carboxylate

InChI

InChI=1S/C12H10O4/c1-7(13)11-6-9-5-8(12(14)15-2)3-4-10(9)16-11/h3-6H,1-2H3

InChI Key

SRPYVGHZFOSLGB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(O1)C=CC(=C2)C(=O)OC

Origin of Product

United States

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